(2-Chlorophenyl)(3-chlorophenyl)methanol
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Overview
Description
(2-Chlorophenyl)(3-chlorophenyl)methanol is an organic compound with the molecular formula C13H10Cl2O It is a chlorinated derivative of diphenylmethanol, where the phenyl groups are substituted with chlorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl)(3-chlorophenyl)methanol typically involves the Grignard reaction. The process begins with the preparation of 3-chlorophenylmagnesium bromide by reacting 3-chlorobromobenzene with magnesium in the presence of anhydrous ether. This Grignard reagent is then reacted with 2-chlorobenzophenone to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: (2-Chlorophenyl)(3-chlorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products:
Oxidation: (2-Chlorophenyl)(3-chlorophenyl)ketone.
Reduction: (2-Chlorophenyl)(3-chlorophenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chlorophenyl)(3-chlorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(3-chlorophenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atoms can participate in halogen bonding, further affecting molecular interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- (2-Chlorophenyl)diphenylmethanol
- (3-Chlorophenyl)diphenylmethanol
- (4-Chlorophenyl)diphenylmethanol
Comparison: (2-Chlorophenyl)(3-chlorophenyl)methanol is unique due to the specific positioning of the chlorine atoms on the phenyl rings. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications .
Properties
IUPAC Name |
(2-chlorophenyl)-(3-chlorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8,13,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOCLXGPKHQPFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC(=CC=C2)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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